molecular formula C30H22OSi B11956078 Tris(1-naphthyl)silanol

Tris(1-naphthyl)silanol

Cat. No.: B11956078
M. Wt: 426.6 g/mol
InChI Key: QXDUDXNCRSLEML-UHFFFAOYSA-N
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Description

Tris(1-naphthyl)silanol is a chemical compound with the molecular formula C30H22OSi and a molecular weight of 426.595 g/mol It is a silanol derivative where three 1-naphthyl groups are bonded to a silicon atom, which is also bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(1-naphthyl)silanol can be synthesized through the silylation of alcohols, silanols, and methoxysilanes using optically active methyl(1-naphthyl)phenylsilane in the presence of Lewis acid catalysts such as tris(pentafluorophenyl)borane [B(C6F5)3] . The reaction conditions typically involve moderate temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of advanced organic synthesis techniques and specialized equipment to handle the reactive intermediates and ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tris(1-naphthyl)silanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form silanones.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include silanones, silanes, and various substituted silanol derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Tris(1-naphthyl)silanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Tris(1-naphthyl)silanol exerts its effects involves the interaction of the silicon atom with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other intermolecular interactions, while the naphthyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and stability. The pathways involved in its action include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal catalysts.

Comparison with Similar Compounds

  • Tris(2,4,6-trimethylphenyl)silanol
  • Tris(4-biphenylyl)silanol
  • Tris(2-methoxyphenyl)silanol
  • Diphenylsilanediol

Comparison: Tris(1-naphthyl)silanol is unique due to the presence of three 1-naphthyl groups, which provide distinct steric and electronic properties compared to other silanols. This uniqueness makes it particularly useful in stereoselective synthesis and the formation of stable silicon-oxygen bonds. Other similar compounds may have different substituents that alter their reactivity and applications, but they share the common feature of having a silicon atom bonded to hydroxyl and aromatic groups.

Properties

Molecular Formula

C30H22OSi

Molecular Weight

426.6 g/mol

IUPAC Name

hydroxy(trinaphthalen-1-yl)silane

InChI

InChI=1S/C30H22OSi/c31-32(28-19-7-13-22-10-1-4-16-25(22)28,29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21,31H

InChI Key

QXDUDXNCRSLEML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Si](C3=CC=CC4=CC=CC=C43)(C5=CC=CC6=CC=CC=C65)O

Origin of Product

United States

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